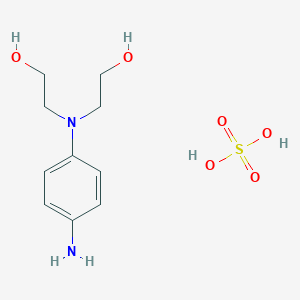

N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate

Description

The exact mass of the compound N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2.H2O4S/c11-9-1-3-10(4-2-9)12(5-7-13)6-8-14;1-5(2,3)4/h1-4,13-14H,5-8,11H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCFMEHSEWDYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N(CCO)CCO.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57524-61-5, 7575-35-1 (Parent) | |

| Record name | Ethanol, 2,2′-[(4-aminophenyl)imino]bis-, sulfate (2:1) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57524-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-((4-Aminophenyl)imino)bisethanol sulfate (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054381167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-((4-aminophenyl)imino)bis-, sulfate (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020075 | |

| Record name | (p-Ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54381-16-7, 58262-44-5, 63886-75-9 | |

| Record name | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54381-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58262-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-((4-Aminophenyl)imino)bisethanol sulfate (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054381167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-((4-aminophenyl)imino)bis-, sulfate (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phenylenediamine, N,N-bis(2-hydroxyethyl)-, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063886759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2'-[(4-aminophenyl)imino]bis-, sulfate (1:1) (salt) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (p-Ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (p-ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-BIS(2-HYDROXYETHYL)-P-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X5A8DP6HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (BHPPS), a substituted aromatic amine, is a key ingredient in the formulation of permanent oxidative hair dyes. Its physicochemical properties are critical to its function, safety, and formulation efficacy. This technical guide provides a detailed overview of the known physicochemical characteristics of BHPPS, outlines standard experimental methodologies for their determination, and illustrates the compound's mechanism of action in hair coloring. All quantitative data is presented in clear, tabular formats for ease of reference.

Chemical Identity

| Identifier | Value |

| Chemical Name | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate |

| CAS Number | 54381-16-7[1][2] |

| EC Number | 259-134-5[1] |

| Molecular Formula | C₁₀H₁₈N₂O₆S[1][2] |

| Molecular Weight | 294.32 g/mol [1][2] |

| Chemical Structure | 2-[4-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid |

| Synonyms | Ethanol, 2,2'-[(4-aminophenyl)imino]bis-, sulfate (1:1) (salt); 2,2'-((4-Aminophenyl)azanediyl)diethanol Sulfate[2] |

Physicochemical Properties

The physicochemical properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate are summarized in the table below. These parameters are crucial for understanding its behavior in formulations and its interaction with biological systems.

| Property | Value | Reference |

| Physical Form | White to off-white solid/crystalline powder.[1][3] | [1][3] |

| Melting Point | 163.8°C to 171°C.[2][4] | [2][4] |

| Boiling Point | 125°C at 101,325 Pa.[1][2] | [1][2] |

| Density | 1.497 g/cm³ at 20°C.[1][3] | [1][3] |

| Vapor Pressure | 65 Pa at 20°C.[1][2] | [1][2] |

| Water Solubility | 178 - 296.4 mg/mL at 20°C.[1][4] | [1][4] |

| Ethanol Solubility | 0.23-0.35 mg/mL.[4] | [4] |

| DMSO Solubility | 416-624 mg/mL.[4] | [4] |

| Partition Coefficient (Log P) | -0.771 ± 0.603 (free base, calculated).[4] | [4] |

Experimental Protocols

While specific experimental details for the determination of the physicochemical properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate are not extensively published, the following are detailed methodologies based on standard OECD guidelines that are broadly accepted for regulatory and research purposes.

Melting Point/Melting Range Determination (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from a solid to a liquid occurs at atmospheric pressure.[5][6][7]

-

Apparatus: A capillary tube apparatus with a heated metal block or liquid bath, equipped with a calibrated temperature measuring device.[6][7]

-

Procedure:

-

A small amount of the finely powdered dry substance is packed into a capillary tube.

-

The capillary tube is placed in the heating block/bath.

-

The temperature is raised at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded to define the melting range.[6][7]

-

Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) can also be used for this determination.[6][7]

-

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.[8][9]

-

Apparatus: An ebulliometer, dynamic vapor pressure apparatus, or distillation setup with a calibrated thermometer and pressure measurement device.[9]

-

Procedure (Dynamic Method):

-

The substance is placed in a suitable vessel and heated.

-

The pressure in the system is reduced and then allowed to rise slowly.

-

The temperature at which boiling starts is recorded at various pressures.

-

The boiling point at standard atmospheric pressure is determined by interpolation or extrapolation of the vapor pressure-temperature curve.[9]

-

Water Solubility Determination (OECD Guideline 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.[10][11]

-

Flask Method (for solubilities > 10⁻² g/L):

-

An excess amount of the test substance is added to a known volume of water in a flask.

-

The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[12]

-

The mixture is then centrifuged or filtered to remove undissolved solid.

-

The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[12]

-

Partition Coefficient (n-octanol/water) Determination (OECD Guideline 107)

The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance in a two-phase system of n-octanol and water.[13][14]

-

Shake Flask Method:

-

A known volume of n-octanol and water are pre-saturated with each other.

-

A known amount of the test substance is dissolved in either water or n-octanol.

-

The two phases are mixed in a vessel and shaken vigorously until equilibrium is reached.[14]

-

The mixture is centrifuged to separate the two phases.[14]

-

The concentration of the substance in both the aqueous and n-octanol phases is determined by an appropriate analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P (Log P) is commonly reported.

-

pKa Determination

The pKa is a measure of the strength of an acid in solution. For a substance like N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, which has amine functional groups, the pKa of its conjugate acid is relevant.

-

Potentiometric Titration:

-

A solution of the substance at a known concentration is prepared in water or a suitable solvent.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.[15]

-

Stability

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate exhibits good stability under specific conditions.

| Condition | Stability |

| Storage | Stable for over a year when stored at room temperature and protected from light.[4] |

| Aqueous Solution (-20±10°C) | Stable for 30 days in concentrations of 0.05 and 100 mg/mL.[4] |

| Aqueous Solution with 0.2% Erythorbic Acid (5±3°C) | Stable for 10 days in concentrations of 0.1, 0.5, and 40 mg/mL.[4] |

Experimental and Process Workflows

Analytical Workflow: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis and quantification of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in various matrices.

Caption: HPLC analytical workflow for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.

Mechanism of Action: Oxidative Hair Dyeing

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate does not act on biological signaling pathways. Instead, its function is based on a chemical process of oxidative dyeing within the hair shaft. It acts as a "primary intermediate" or "developer" in this process.

The process begins with the mixing of the hair dye formulation containing BHPPS with a developer, typically an oxidizing agent like hydrogen peroxide, in an alkaline medium. The alkaline agent swells the hair cuticle, allowing the smaller precursor molecules to penetrate into the cortex.[16][17][18] Inside the cortex, the hydrogen peroxide oxidizes the BHPPS to form a reactive intermediate.[16][19] This intermediate then reacts with "coupler" molecules to form larger, colored molecules that are trapped within the hair shaft, resulting in a permanent color change.[16][17]

Caption: Chemical workflow of oxidative hair dyeing with BHPPS.

Conclusion

This technical guide has synthesized the available data on the physicochemical properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate. The provided tables offer a quick reference for its key characteristics, while the outlined experimental protocols, based on OECD guidelines, serve as a foundation for its analysis. The workflow diagrams illustrate both a typical analytical procedure and the compound's functional mechanism in its primary application. This comprehensive overview is intended to be a valuable resource for professionals in research, development, and formulation science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate CAS#: 54381-16-7 [m.chemicalbook.com]

- 3. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 4. ec.europa.eu [ec.europa.eu]

- 5. oecd.org [oecd.org]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. laboratuar.com [laboratuar.com]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. scialert.net [scialert.net]

- 17. mdpi.com [mdpi.com]

- 18. Colour formation mechanism during the application of a hair dye oxidation | in-cosmetics Connect [connect.in-cosmetics.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (B2H-PPD sulfate) is a substituted aromatic amine derived from p-phenylenediamine (PPD)[1]. It is a primary intermediate used in permanent oxidative hair dye formulations[2][3][4]. Its primary function is to impart color to hair through a chemical process of oxidative polymerization[1][2]. Understanding the mechanism of action of B2H-PPD sulfate is crucial for the development of safer and more effective hair coloring products and for assessing its toxicological profile. This guide provides a detailed overview of the core mechanism, supported by available data and experimental insights.

Physicochemical Properties

B2H-PPD sulfate is an off-white crystalline powder soluble in water, acetonitrile, and DMSO[1]. The presence of two hydroxyethyl groups enhances its water solubility compared to its parent compound, p-phenylenediamine[1].

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈N₂O₆S | [1] |

| Molecular Weight | 294.32 g/mol | [1] |

| Appearance | Off-white crystalline powder | [1] |

| Solubility | Water, Acetonitrile, DMSO | [1] |

Core Mechanism of Action: Oxidative Polymerization in Hair Dyeing

The principal mechanism of action of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in its application as a hair dye is through oxidative polymerization. This process can be broken down into several key stages:

Penetration into the Hair Shaft

Permanent hair dye formulations, containing B2H-PPD sulfate, are typically applied in an alkaline medium, often with ammonia or ethanolamine as the alkalizing agent[5]. The alkaline environment causes the hair shaft to swell and the cuticle scales to lift, allowing the small B2H-PPD sulfate molecules, along with other precursors and an oxidizing agent (typically hydrogen peroxide), to penetrate into the cortex of the hair fiber[5][6][7].

Oxidation and Intermediate Formation

Once inside the hair cortex, the oxidizing agent, hydrogen peroxide, oxidizes the B2H-PPD sulfate. This initial oxidation step is crucial as it converts the relatively unreactive B2H-PPD sulfate into highly reactive intermediates, primarily quinone-diimines[8][9].

Coupling and Polymerization

These reactive quinone-diimine intermediates rapidly react with other molecules present in the hair dye formulation known as "couplers" or "modifiers"[6][8]. Couplers are typically phenols, resorcinols, or other aromatic amines that, on their own, do not produce significant color but are essential for creating the final shade. The reaction between the oxidized primary intermediate (B2H-PPD sulfate) and the coupler molecules leads to the formation of large, complex, colored polymers[6][9].

Color Formation and Entrapment

The newly formed large polymer molecules are physically trapped within the hair cortex due to their size, rendering the new hair color permanent and resistant to washing[6]. The final color achieved is dependent on the specific combination of primary intermediates and couplers used in the formulation[6].

The following diagram illustrates the general workflow of the oxidative hair dyeing process.

Caption: Workflow of the oxidative hair dyeing process.

The following diagram illustrates the chemical signaling pathway of B2H-PPD sulfate in hair dye.

Caption: Chemical pathway of B2H-PPD sulfate in hair dye.

Toxicological Profile and Safety Assessment

While effective as a hair dye ingredient, the safety of B2H-PPD sulfate and other p-phenylenediamine derivatives is a subject of ongoing research and regulatory scrutiny.

Skin Sensitization

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a known skin sensitizer[2][10]. Studies have shown that it can induce delayed hypersensitivity reactions[3]. A 3% solution of B2H-PPD sulfate induced delayed hypersensitivity in guinea pigs[3]. The Scientific Committee on Consumer Products (SCCP) recommends a maximum concentration of 2.5% in finished hair dye products to minimize the risk of sensitization[1].

Systemic Toxicity

Acute oral toxicity studies in rats have determined an LD50 of 246 mg/kg[11]. Subchronic dietary exposure in rats at a concentration of 0.3% resulted in decreased body weight and feed consumption[3]. However, dermal application studies at 1.0% showed no significant systemic toxicity[3].

| Study Type | Species | Route of Administration | Concentration/Dose | Results | Reference |

| Acute Oral Toxicity | Rat | Oral | 100, 200, 400, 800 mg/kg | LD50 = 246 mg/kg | [11] |

| Subchronic Toxicity | Rat | Dietary | 0.3% | Decreased body weight and feed consumption | [3] |

| Subchronic Toxicity | Not specified | Dermal | 1.0% | No remarkable effects | [3] |

| Skin Sensitization | Guinea Pig | Dermal | 3% | Induced delayed hypersensitivity | [3] |

| Skin Sensitization | Human | Patch Test | Not specified | Possible sensitization in 2 out of 104 subjects | [3] |

Experimental Protocols

Detailed experimental protocols for elucidating the specific mechanism of action of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate are not extensively available in the public literature. However, based on the general principles of hair dye chemistry and toxicology, the following methodologies are relevant.

In Vitro Hair Fiber Penetration Studies

-

Objective: To quantify the penetration of B2H-PPD sulfate into the hair shaft.

-

Methodology:

-

Obtain standardized human hair swatches.

-

Prepare a hair dye formulation containing a known concentration of B2H-PPD sulfate.

-

Apply the formulation to the hair swatches for a specified time under controlled temperature and pH.

-

After incubation, thoroughly wash and dry the hair swatches.

-

Extract the B2H-PPD sulfate from the hair cortex using an appropriate solvent.

-

Quantify the extracted B2H-PPD sulfate using High-Performance Liquid Chromatography (HPLC) with UV detection[12].

-

Spectrophotometric Analysis of Color Formation

-

Objective: To monitor the kinetics of color formation.

-

Methodology:

-

Prepare a solution containing B2H-PPD sulfate, a specific coupler, and an oxidizing agent in a suitable buffer.

-

Initiate the reaction and monitor the change in absorbance over time at the wavelength of maximum absorbance for the expected colored polymer using a spectrophotometer.

-

Vary the concentrations of reactants to determine the reaction kinetics.

-

Local Lymph Node Assay (LLNA) for Skin Sensitization

-

Objective: To assess the skin sensitization potential of B2H-PPD sulfate.

-

Methodology:

-

Apply various concentrations of B2H-PPD sulfate to the dorsal surface of the ears of mice for three consecutive days.

-

On day 5, inject the mice with radiolabeled thymidine.

-

On day 6, excise the auricular lymph nodes and measure the incorporation of radiolabeled thymidine as an indicator of lymphocyte proliferation.

-

A stimulation index (SI) of three or greater is typically considered a positive result for sensitization.

-

The following diagram illustrates a general experimental workflow for evaluating a new hair dye intermediate like B2H-PPD sulfate.

Caption: Experimental workflow for hair dye intermediate evaluation.

Conclusion

The mechanism of action of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is fundamentally linked to its role as a primary intermediate in oxidative hair dye formulations. Its ability to penetrate the hair shaft and undergo oxidative polymerization with coupler molecules to form large, stable, colored polymers is the cornerstone of its function. While its efficacy is well-established, its potential for skin sensitization necessitates careful formulation and adherence to regulatory guidelines. Further research into the specific biochemical interactions of B2H-PPD sulfate and its metabolites would provide a more comprehensive understanding of its biological activity and contribute to the ongoing development of safer hair coloring technologies.

References

- 1. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | 54381-16-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. cosmeticsinfo.org [cosmeticsinfo.org]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. mdpi.com [mdpi.com]

- 6. Oxidising Colours; The Science – Hairy Truths [hairytruths.com]

- 7. Colour formation mechanism during the application of a hair dye oxidation | in-cosmetics Connect [connect.in-cosmetics.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ec.europa.eu [ec.europa.eu]

- 12. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

Spectroscopic Analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine Sulfate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a chemical compound of interest in various industrial applications, notably as a component in oxidative hair dye formulations. A thorough understanding of its molecular structure and purity is paramount for both safety assessments and formulation development. Spectroscopic analysis provides the foundational data for such characterization. This technical guide outlines the principal spectroscopic techniques utilized for the analysis of this compound and presents a framework for the expected data and experimental protocols.

Physicochemical Properties

A summary of the known physicochemical properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is provided in Table 1.

| Property | Value |

| Chemical Formula | C₁₀H₁₈N₂O₆S |

| Molecular Weight | 294.32 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 168-171 °C |

| Primary Application | Hair dye intermediate |

Spectroscopic Characterization

The structural elucidation and purity assessment of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate would typically involve a combination of Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to identify the electronic transitions within the molecule, which are characteristic of its aromatic system.

Expected Data: The UV-Vis spectrum of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in a suitable solvent (e.g., water or ethanol) is expected to exhibit absorption maxima (λmax) in the UV region, characteristic of the substituted benzene ring.

Table 2: Anticipated UV-Vis Spectral Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Water | Data not available | Data not available |

| Ethanol | Data not available | Data not available |

Experimental Protocol:

-

Sample Preparation: A dilute solution of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is prepared in a UV-transparent solvent (e.g., deionized water or spectroscopic grade ethanol) to a known concentration.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Measurement: The spectrophotometer is blanked with the solvent. The absorbance of the sample solution is then measured over a wavelength range of approximately 200-400 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Data: The IR spectrum will show characteristic absorption bands for the O-H, N-H, C-N, C-O, S=O (from the sulfate group), and aromatic C-H and C=C bonds.

Table 3: Anticipated Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400-3200 | O-H stretch (hydroxyl), N-H stretch (amine) |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch (ethyl groups) |

| ~1600-1450 | Aromatic C=C ring stretch |

| ~1250-1000 | C-N stretch, C-O stretch, S=O stretch (sulfate) |

Experimental Protocol:

-

Sample Preparation: The solid sample is typically prepared as a KBr (potassium bromide) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Measurement: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands are correlated with known functional group frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would be essential for the complete structural confirmation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.

Expected Data:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons and the protons of the hydroxyethyl groups. The chemical shifts, splitting patterns (multiplicity), and integration values would be key identifiers.

-

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons and the carbons of the hydroxyethyl groups.

Table 4: Anticipated ¹H NMR Spectral Data (in D₂O or DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Aromatic protons |

| Data not available | Data not available | Data not available | -CH₂- (adjacent to N) |

| Data not available | Data not available | Data not available | -CH₂- (adjacent to O) |

| Data not available | Data not available | Data not available | -OH |

| Data not available | Data not available | Data not available | -NH- |

Table 5: Anticipated ¹³C NMR Spectral Data (in D₂O or DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | Aromatic carbons |

| Data not available | -CH₂- (adjacent to N) |

| Data not available | -CH₂- (adjacent to O) |

Experimental Protocol:

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Measurement: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

-

Data Analysis: The chemical shifts, coupling constants, and integrals are analyzed to assign the signals to the specific protons and carbons in the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the molecular formula.

Expected Data: The mass spectrum would show the molecular ion peak corresponding to the free base (N,N-Bis(2-hydroxyethyl)-p-phenylenediamine) and fragmentation patterns characteristic of the loss of hydroxyethyl groups or other fragments.

Table 6: Anticipated Mass Spectrometry Data

| m/z | Assignment |

| Data not available | [M+H]⁺ (protonated molecule of the free base) |

| Data not available | Characteristic fragments |

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like HPLC (LC-MS).

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) is typically used to minimize fragmentation and observe the molecular ion.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern.

Experimental and Analytical Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

In-depth Technical Guide: Thermal Stability and Degradation of N,N-Bis(2-hydroxy)-p-phenylenediamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate is a chemical compound of significant interest in various industrial applications, most notably as a primary intermediate in the formulation of oxidative hair dyes. Its molecular structure, featuring a p-phenylenediamine core with two hydroxyethyl substituents, imparts specific properties related to its color-forming capabilities and solubility. Understanding the thermal stability and degradation profile of this compound is paramount for ensuring product safety, efficacy, and shelf-life, particularly in formulations that may be subjected to varying temperature conditions during manufacturing, storage, and use.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. It is important to note that discrepancies exist in the reported melting points, which may be attributable to different crystalline forms or measurement conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈N₂O₆S | [1] |

| Molecular Weight | 294.32 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 168-171°C | [1] |

| 242.5°C | [3] | |

| Boiling Point | 416.4°C at 760 mmHg | [2] |

| Solubility | Soluble in water, acetonitrile, and DMSO | [2] |

Thermal Stability and Degradation

General Stability

This compound exhibits good stability under recommended storage conditions. It has been reported to be stable for over a year when stored at room temperature and protected from light[3]. In aqueous solutions, its stability is dependent on the concentration and storage temperature. For instance, solutions at concentrations of 0.05 and 100 mg/ml were found to be stable for 30 days when stored at -20 ± 10°C[3].

Thermal Decomposition Analysis (Analogous Data)

While specific Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for this compound are not publicly available, studies on the related compound p-phenylenediamine (PPD) can offer some insights into the potential thermal degradation behavior.

A study on the thermal degradation of PPD showed that its decomposition occurs in a single step, with an onset temperature of around 141°C and completion at 216°C[4]. It is plausible that the hydroxyethyl substitutions in this compound could influence its thermal stability, potentially altering the onset and completion temperatures of decomposition. The presence of the sulfate salt would also be a significant factor.

Potential Degradation Pathways

The thermal degradation of this compound is likely to involve the cleavage of its various chemical bonds. The specific degradation pathways would depend on the temperature and atmospheric conditions. A hypothetical degradation pathway is proposed in the diagram below.

Caption: Hypothetical thermal degradation pathway.

This proposed pathway suggests that upon heating, the molecule could undergo initial decomposition leading to the loss of the hydroxyethyl groups and the sulfate group. Further heating could result in the fragmentation of the aromatic ring, leading to the formation of various volatile products and a char residue. The actual degradation products would need to be identified through experimental techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Experimental Protocols

To accurately determine the thermal stability and degradation profile of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the material decomposes and to quantify the mass loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of the sample into a TGA pan (e.g., platinum or alumina).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).

-

Conduct the analysis under an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air) to assess the effect of oxygen on the degradation.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset decomposition temperature, the temperatures of maximum decomposition rates, and the percentage of residual mass.

-

Caption: Workflow for Thermogravimetric Analysis.

Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the heat flow associated with these events.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of the sample into a DSC pan (e.g., aluminum).

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) over a desired temperature range that encompasses the expected melting and decomposition temperatures.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC curve to determine the melting point (peak temperature) and the enthalpy of fusion, as well as the onset and peak temperatures of any exothermic or endothermic decomposition events.

-

Caption: Workflow for Differential Scanning Calorimetry.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the chemical composition of the volatile products generated during the thermal decomposition of the material.

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

Place a small amount of the sample (microgram to milligram range) into a pyrolysis tube.

-

Rapidly heat the sample to a specific decomposition temperature (determined from TGA results) in the pyrolysis unit.

-

The volatile decomposition products are swept by a carrier gas into the GC column for separation.

-

The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

-

By performing pyrolysis at different temperatures, a profile of the degradation products as a function of temperature can be obtained.

-

Conclusion

While a complete thermal degradation profile for this compound requires further experimental investigation, this guide provides a solid foundation based on its known physicochemical properties and stability data. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a clear roadmap for researchers to obtain the necessary quantitative data to fully characterize its thermal behavior. A thorough understanding of the thermal stability and degradation of this compound is essential for its safe and effective use in various applications, and the methodologies outlined herein will be instrumental in achieving this. Future research should focus on generating and publishing this critical thermal analysis data to fill the existing knowledge gap.

References

A Comprehensive Technical Guide to the Solubility of N,N-Bis(2-hydroxy)-p-phenylenediamine Sulfate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate (CAS No. 54381-16-7), a compound of interest in various chemical and pharmaceutical applications, particularly as a dye intermediate.[1] This document compiles available quantitative and qualitative solubility data in organic solvents, outlines a comprehensive experimental protocol for solubility determination, and presents visual workflows to aid in experimental design and understanding.

Introduction to this compound

This compound, also known as 2,2'-[(4-aminophenyl)imino]bisethanol sulfate, is a substituted aromatic amine.[2] It is a sulfate salt with the molecular formula C₁₀H₁₈N₂O₆S and a molecular weight of approximately 294.32 g/mol .[3][4] The presence of hydroxyethyl groups enhances its potential for hydrogen bonding and can influence its solubility profile.[1] While its primary application is in the formulation of oxidative hair dyes, its chemical properties make it a subject of interest for broader research and development.[5][6]

Solubility Data

The solubility of a compound is a critical physicochemical property that influences its behavior in various systems, including formulation, reaction kinetics, and bioavailability. This section summarizes the available quantitative and qualitative solubility data for this compound in water and selected organic solvents.

Quantitative Solubility Data

The following table presents the reported quantitative solubility values for this compound. It is important to note that publicly available data is limited, and the experimental conditions for these measurements were not consistently detailed in the source literature.

| Solvent | Temperature | Solubility | Reference |

| Water | 20°C | 178 g/L | [3] |

| Water | Not Specified | 296.4 mg/mL | [7] |

| Ethanol | Not Specified | 0.23-0.35 mg/mL | [7] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 416-624 mg/mL | [7] |

Qualitative Solubility Data

For some organic solvents, only qualitative descriptions of solubility are available.

| Solvent | Solubility | Reference |

| Acetonitrile | Slightly Soluble | [3][8] |

Data Gaps

Experimental Protocol for Solubility Determination

To address the existing data gaps and to provide a standardized method for determining the solubility of this compound, the following detailed experimental protocol is provided. This protocol is based on the well-established shake-flask method , which is a reliable technique for measuring thermodynamic solubility.

Principle

An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks and pipettes (calibrated)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

Analytical balance

-

pH meter (for aqueous solutions)

Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a series of vials. An amount that is visually in excess after equilibration is sufficient.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials and place them in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached. A preliminary experiment may be necessary to determine the time required to reach equilibrium.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle.

-

To separate the solid from the liquid phase, centrifuge the samples at a controlled temperature.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted samples by HPLC-UV. The wavelength for detection should be set to the absorbance maximum of this compound.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of the compound in the organic solvent using the following formula:

Solubility (mg/mL) = (Concentration from calibration curve) × (Dilution factor)

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Logical Relationship of Solubility Factors

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent, as well as the experimental conditions. The following diagram illustrates these relationships.

Caption: Factors influencing solubility.

Conclusion

This technical guide has synthesized the currently available information on the solubility of this compound in organic solvents. While some quantitative data exists for water, ethanol, and DMSO, there is a clear need for further research to characterize its solubility in a broader range of organic media and as a function of temperature. The provided experimental protocol offers a robust framework for generating this much-needed data, which will be invaluable for researchers, scientists, and drug development professionals working with this compound.

References

- 1. CAS 54381-16-7: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine… [cymitquimica.com]

- 2. This compound | C10H18N2O6S | CID 93296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate CAS#: 54381-16-7 [m.chemicalbook.com]

- 4. This compound | 54381-16-7 | Benchchem [benchchem.com]

- 5. cosmeticsinfo.org [cosmeticsinfo.org]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. ec.europa.eu [ec.europa.eu]

- 8. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate: A Key Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, a versatile chemical intermediate with significant applications in organic synthesis, particularly in the dye manufacturing industry. This document details its chemical and physical properties, synthesis and purification protocols, and its primary applications, with a focus on its role as a precursor in the formation of various colorants.

Chemical and Physical Properties

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a substituted aromatic amine that serves as a crucial building block in various chemical processes.[1] It is the sulfate salt of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine and is typically available as an off-white to grayish crystalline powder.[2][3] The presence of two hydroxyethyl groups enhances its water solubility compared to its parent compound, p-phenylenediamine (PPD), which is advantageous for many of its applications.[2]

Table 1: Physicochemical Properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate

| Property | Value | Reference(s) |

| CAS Number | 54381-16-7 | [4] |

| Molecular Formula | C₁₀H₁₈N₂O₆S | [4] |

| Molecular Weight | 294.32 g/mol | [4] |

| Appearance | Off-white to grayish crystalline powder | [2][3] |

| Melting Point | 168-171 °C | [2] |

| Solubility | Soluble in water, DMSO, and acetonitrile. | [2] |

Synthesis and Purification

The synthesis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is generally achieved through a two-step process. The initial step involves the hydroxyethylation of p-phenylenediamine, followed by conversion to its sulfate salt.

Experimental Protocol: Synthesis

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined as follows:

Step 1: Synthesis of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine

-

In a well-ventilated fume hood, charge a pressure reactor with p-phenylenediamine and a suitable solvent, such as water or a lower alcohol.

-

Introduce a catalyst, which can be an alkali catalyst, to facilitate the reaction.

-

Pressurize the reactor with ethylene oxide, ensuring the molar ratio of ethylene oxide to p-phenylenediamine is appropriate for di-substitution.

-

Heat the mixture under controlled temperature and pressure. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.

-

After the reaction is complete, cool the reactor and vent any unreacted ethylene oxide safely.

-

The resulting mixture contains N,N-Bis(2-hydroxyethyl)-p-phenylenediamine.

Step 2: Formation of the Sulfate Salt

-

Dissolve the crude N,N-Bis(2-hydroxyethyl)-p-phenylenediamine from Step 1 in a suitable solvent, such as ethanol or isopropanol.

-

Slowly add a stoichiometric amount of sulfuric acid to the solution while stirring. The addition is exothermic and should be controlled.

-

The sulfate salt will precipitate out of the solution.

-

The precipitate is then collected by filtration.

Experimental Protocol: Purification

High purity of the final product is crucial for its application, especially in formulations for personal care products.[5] A common method for purification is recrystallization.

-

Dissolve the crude N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate in a minimum amount of hot solvent, such as a water-ethanol mixture.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum to a constant weight.

The purity of the final product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).[2]

Applications in Organic Synthesis

The primary application of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is as an intermediate in the synthesis of dyes, particularly in oxidative hair colorants.[2][6]

Oxidative Dye Formation

In hair dye formulations, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate acts as a "primary intermediate" or "developer." It undergoes oxidative coupling with various "coupler" molecules in the presence of an oxidizing agent, typically hydrogen peroxide, to form a variety of colored polymeric compounds within the hair shaft.[2] The specific color produced depends on the chemical nature of the coupler used.

Table 2: Common Couplers Used with N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate

| Coupler | Resulting Color Range |

| Resorcinol | Brown to reddish-brown |

| m-Aminophenol | Brown to reddish-brown |

| 2-Methylresorcinol | Brown |

| 1-Naphthol | Purple to blue |

The general mechanism involves the oxidation of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine to a reactive quinonediimine intermediate. This intermediate then undergoes electrophilic substitution with the electron-rich coupler molecule. Subsequent oxidation and polymerization reactions lead to the formation of large, stable color molecules.

Other Synthetic Applications

While its use in hair dyes is predominant, N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate also serves as an intermediate in the synthesis of other dyes, such as disperse dyes for textiles. Its bifunctional nature, with two hydroxyl groups and an aromatic diamine core, makes it a candidate for use as a monomer in the synthesis of specialty polymers, although this application is less documented in readily available literature.

Analytical Characterization

The characterization of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is essential for quality control and to confirm its structure.

Table 3: Analytical Data

| Technique | Expected Data | Reference(s) |

| ¹H NMR | Signals corresponding to the aromatic protons and the protons of the hydroxyethyl groups. | [4] |

| ¹³C NMR | Resonances for the aromatic carbons and the carbons of the hydroxyethyl groups. | [1] |

| FT-IR | Characteristic peaks for N-H, O-H, C-N, and aromatic C-H and C=C bonds, as well as S=O stretches from the sulfate group. | [1] |

| Mass Spectrometry | A molecular ion peak corresponding to the free base and fragmentation patterns consistent with the structure. | [2] |

| HPLC | A single major peak under appropriate chromatographic conditions, indicating purity. | [2] |

A published HPLC method for its analysis uses a Primesep 100 mixed-mode column with a mobile phase of acetonitrile and water (30:70) containing 0.2% sulfuric acid, with UV detection at 210 nm.[7]

Safety and Handling

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is known to be a skin sensitizer and can cause allergic reactions in some individuals.[2] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It should be used in a well-ventilated area to avoid inhalation of the powder. For detailed safety information, refer to the Safety Data Sheet (SDS).

Relevance to Drug Development

Currently, there is limited public information directly linking N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate to active pharmaceutical ingredient (API) synthesis or specific signaling pathways in the context of drug development. Its primary value to this sector lies in its well-characterized nature as a substituted p-phenylenediamine, a scaffold that can be found in some classes of biologically active molecules. Researchers in drug discovery may consider this compound as a starting material or intermediate for the synthesis of novel compounds for screening. However, its known toxicological profile, particularly its sensitization potential, would need to be carefully considered in any such application.[2]

Conclusion

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a chemical intermediate of significant industrial importance, primarily in the formulation of oxidative hair dyes. Its synthesis from p-phenylenediamine and ethylene oxide is a well-established, albeit not publicly detailed, process. The presence of hydroxyethyl groups imparts favorable solubility properties, and its reactivity as a primary intermediate allows for the generation of a wide spectrum of colors through oxidative coupling with various coupler molecules. While its application is currently concentrated in the dye industry, its chemical structure suggests potential for broader use in organic synthesis. For professionals in research and development, a thorough understanding of its properties, synthesis, and reactivity is key to leveraging its potential as a chemical building block.

References

- 1. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate(54381-16-7) 1H NMR [m.chemicalbook.com]

- 2. N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate | 54381-16-7 | Benchchem [benchchem.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. This compound | C10H18N2O6S | CID 93296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]

In Vitro Cytotoxicity of N,N-Bis(2-hydroxy)-p-phenylenediamine Sulfate on Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate is a chemical compound primarily used as an ingredient in oxidative hair dye formulations.[1][2][3][4][5][6][7] As a derivative of p-phenylenediamine (PPD), a well-known contact allergen, the cytotoxic potential of this compound is of significant interest for safety and toxicological assessments. This technical guide provides a comprehensive overview of the available in vitro cytotoxicity data and related toxicological information for this compound and its parent compound, p-phenylenediamine. Due to a lack of specific publicly available in vitro cytotoxicity studies on this compound, this guide leverages data from its parent compound, p-phenylenediamine (PPD), to infer potential cytotoxic mechanisms and effects on various cell lines.

Chemical and Physical Properties

This compound is a substituted aromatic amine.[1][4] The addition of two hydroxyethyl groups to the p-phenylenediamine backbone enhances its water solubility.[6]

Regulatory Context and Safety Assessment

Regulatory bodies such as the Scientific Committee on Consumer Safety (SCCS) in Europe have evaluated the safety of this compound for its use in cosmetic products. The SCCS concluded that it is safe for use as an oxidative hair dye at a maximum on-head concentration of 2.5%.[8][5] While these assessments confirm its safety for cosmetic use, they do not typically provide detailed in vitro cytotoxicity data across a range of cell lines. The Cosmetic Ingredient Review (CIR) Expert Panel has also concluded that N,N-Bis(2-hydroxyethyl)-p-Phenylenediamine Sulfate is safe for use as a hair dye ingredient.[1]

In Vitro Cytotoxicity Data

Cytotoxicity of p-Phenylenediamine (PPD) on Human Keratinocytes (HaCaT)

Human immortalized keratinocytes (HaCaT) are a relevant cell line for studying the dermal effects of cosmetic ingredients. Studies on PPD have established its dose-dependent cytotoxicity in these cells.

Table 1: In Vitro Cytotoxicity of p-Phenylenediamine (PPD) on HaCaT Cells

| Parameter | 24 hours | 48 hours | Reference |

| IC50 (µg/mL) | 39.37 | 35.63 | [2] |

| IC50 (mM) | ~0.364 | ~0.330 | Calculated |

Note: The molecular weight of PPD (108.14 g/mol ) was used for the conversion from µg/mL to mM.

Experimental Protocols

Cell Culture and Maintenance

HaCaT cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of PPD on HaCaT cells was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: HaCaT cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Exposure: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., PPD). A control group with medium alone is also included.

-

Incubation: The cells are incubated with the compound for specific time points (e.g., 24 and 48 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Potential Signaling Pathways Involved in Cytotoxicity

While specific signaling pathways for this compound are not elucidated, studies on PPD suggest the involvement of oxidative stress-mediated pathways in its cytotoxicity.

Oxidative Stress and Apoptosis

PPD has been shown to induce the generation of reactive oxygen species (ROS) in human keratinocytes.[2] This increase in ROS can lead to oxidative stress, causing damage to cellular components such as DNA, lipids, and proteins. Ultimately, this can trigger apoptotic cell death.

Key events in this pathway may include:

-

ROS Production: The auto-oxidation of PPD or its reaction with other substances can generate ROS.

-

Mitochondrial Dysfunction: Increased ROS can lead to a decrease in mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

-

Caspase Activation: Mitochondrial dysfunction can lead to the release of cytochrome c and the subsequent activation of caspase cascades (e.g., caspase-3), which are the executioners of apoptosis.

-

DNA Damage: ROS can directly damage DNA, leading to cell cycle arrest and apoptosis.

Discussion and Future Directions

The presence of two hydroxyethyl groups in this compound compared to PPD is expected to increase its hydrophilicity. This change in physicochemical properties could influence its ability to penetrate cell membranes and interact with intracellular targets, potentially altering its cytotoxic profile compared to PPD. However, without direct experimental data, this remains speculative.

Future research should focus on conducting in vitro cytotoxicity studies of this compound on a panel of relevant human cell lines, including keratinocytes (e.g., HaCaT), fibroblasts, and lymphocytes. Such studies should aim to determine IC50 values and elucidate the underlying mechanisms of cytotoxicity, including the role of oxidative stress and apoptosis.

Conclusion

While there is a significant body of research on the toxicological profile of p-phenylenediamine, specific in vitro cytotoxicity data for its derivative, this compound, is lacking. Based on the data available for PPD, it is plausible that this compound may induce cytotoxicity through the generation of reactive oxygen species and subsequent induction of apoptosis. However, dedicated in vitro studies are necessary to confirm this hypothesis and to quantitatively assess its cytotoxic potential on various cell lines. This information will be crucial for a more comprehensive understanding of its safety profile and for informing risk assessments in the context of drug development and consumer product safety.

References

- 1. cosmeticsinfo.org [cosmeticsinfo.org]

- 2. The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate | 54381-16-7 | FB138790 [biosynth.com]

- 4. ewg.org [ewg.org]

- 5. cir-safety.org [cir-safety.org]

- 6. CAS 54381-16-7: N,N-Bis(2-hydroxyethyl)-p-phenylenediamine… [cymitquimica.com]

- 7. incibeauty.com [incibeauty.com]

- 8. ec.europa.eu [ec.europa.eu]

The Untapped Potential of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as a Reducing Agent in Chemical Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, a compound predominantly known for its role as an oxidative precursor in the formulation of hair dyes, possesses inherent reducing properties that remain largely unexplored in broader chemical synthesis. This technical guide aims to elucidate the potential of this versatile molecule as a reducing agent. By examining its electrochemical characteristics, antioxidant behavior, and established applications in fields such as photography, we provide a comprehensive overview of its capacity to donate electrons and facilitate reduction reactions. This document summarizes available quantitative data, outlines experimental protocols for related p-phenylenediamine derivatives, and presents the underlying chemical principles governing its reductive capabilities. Through this exploration, we aim to stimulate further research into the synthetic applications of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate, offering a potential alternative to more conventional reducing agents.

Introduction

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is a substituted aromatic amine that has been extensively studied for its toxicological profile and its primary application in the cosmetics industry.[1][2] In this context, it functions as a dye precursor, undergoing oxidation to form colored polymeric structures.[3] However, the fundamental chemical nature of p-phenylenediamine and its derivatives points to a significant, yet underutilized, potential as reducing agents in various chemical transformations.[4][5]

The core of its reducing power lies in the electron-rich aromatic diamine system, which can readily undergo oxidation, thereby donating electrons to another chemical species. This guide will delve into the theoretical and practical aspects of this reductive potential, drawing parallels from the known chemistry of related compounds to build a case for its broader application in organic and inorganic synthesis.

Physicochemical and Redox Properties

Understanding the fundamental physicochemical properties of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is crucial for its application as a reducing agent.

| Property | Value | Reference |

| CAS Number | 54381-16-7 | [4] |

| Molecular Formula | C₁₀H₁₈N₂O₆S | [3] |

| Molecular Weight | 294.32 g/mol | [3] |

| Appearance | Off-white crystalline powder | [3] |

| Solubility | Water, Acetonitrile, DMSO | [3] |

For instance, at a pH of 7.0, p-phenylenediamine exhibits an anodic peak potential (Epa) of 0.10 V and a cathodic peak potential (Epc) of 0.03 V, demonstrating its facility to undergo oxidation.[5] The presence of electron-donating hydroxyethyl groups on the nitrogen atoms in N,N-Bis(2-hydroxyethyl)-p-phenylenediamine is expected to further lower its oxidation potential, making it an even stronger reducing agent than the parent p-phenylenediamine.

Mechanism of Action as a Reducing Agent

The function of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as a reducing agent is predicated on its oxidation to a quinone-diimine derivative. This process involves the transfer of two electrons and two protons.

The general mechanism can be visualized as follows:

Caption: General workflow of a reduction reaction using N,N-Bis(2-hydroxyethyl)-p-phenylenediamine as the reducing agent.

Potential Applications and Experimental Protocols

While specific protocols for N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate as a reducing agent in general organic synthesis are not well-documented, its utility can be inferred from its role in photography and as an antioxidant.

Photographic Development

In photographic processes, p-phenylenediamine derivatives act as developing agents, reducing silver halide crystals in the photographic emulsion to metallic silver. This process forms the basis of black and white photography.

Conceptual Experimental Protocol: Reduction of Silver Nitrate

This protocol is a conceptual illustration of how N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate could be used to reduce a metal salt, based on its known function as a photographic developer.

Materials:

-

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate

-

Silver nitrate (AgNO₃)

-

Deionized water

-

Sodium hydroxide (NaOH) or other base to adjust pH

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate (e.g., 0.1 M) in deionized water.

-

Prepare a stock solution of silver nitrate (e.g., 0.1 M) in deionized water.

-

In a reaction vessel, add a specific volume of the silver nitrate solution.

-

Adjust the pH of the N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate solution to a desired value (e.g., alkaline conditions, which are typical for photographic developers).

-

Add the pH-adjusted N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate solution to the silver nitrate solution with stirring.

-

Monitor the reaction by observing the formation of a silver precipitate (a color change to dark brown or black).

-

The formation of silver nanoparticles can be confirmed by UV-Vis spectrophotometry, observing the characteristic surface plasmon resonance peak for silver.

Logical Workflow for Silver Nitrate Reduction

Caption: Conceptual workflow for the reduction of silver nitrate using N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate.

Antioxidant Activity

The role of p-phenylenediamine derivatives as antioxidants in various materials, such as rubber, is another testament to their reducing capabilities. They function by scavenging free radicals, thereby preventing oxidative degradation. This antioxidant activity is a direct consequence of their ability to donate a hydrogen atom (equivalent to an electron and a proton) to a radical species.

Synthesis

N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate is typically synthesized via the reaction of p-phenylenediamine with ethylene oxide, followed by sulfation.[3]

Synthesis Pathway dot digraph "Synthesis_Pathway" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.1]; edge [fontname="Arial", fontsize=10];

"p_Phenylenediamine" [label="p-Phenylenediamine", fillcolor="#FFFFFF", fontcolor="#202124"]; "Ethylene_Oxide" [label="Ethylene Oxide", fillcolor="#FFFFFF", fontcolor="#202124"]; "Intermediate" [label="N,N-Bis(2-hydroxyethyl)-p-phenylenediamine", fillcolor="#FFFFFF", fontcolor="#202124"]; "Sulfuric_Acid" [label="Sulfuric Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; "Final_Product" [label="N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"p_Phenylenediamine" -> "Intermediate" [label="+", color="#34A853"]; "Ethylene_Oxide" -> "Intermediate" [color="#34A853"]; "Intermediate" -> "Final_Product" [label="+", color="#EA4335"]; "Sulfuric_Acid" -> "Final_Product" [color="#EA4335"]; }

References

Electrochemical Behavior of N,N-Bis(2-hydroxy)-p-phenylenediamine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate is a key aromatic amine used primarily as an oxidative hair dye intermediate. Its electrochemical behavior is central to its application, involving oxidation to form colored polymers. While specific electrochemical studies on this exact compound are not extensively available in public literature, its behavior can be largely inferred from its parent compound, p-phenylenediamine (PPD), and its N-substituted derivatives. This guide provides a detailed overview of the expected electrochemical properties, a proposed oxidation mechanism, and standardized experimental protocols for its analysis. The information presented is critical for understanding its reactivity, potential toxicological pathways related to its bioactivation, and for the development of novel applications.

Introduction